molecular formula C16H20FN3O4 B6661841 4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid

4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid

Cat. No.: B6661841
M. Wt: 337.35 g/mol
InChI Key: FIZDCOYMUTWFTH-UHFFFAOYSA-N
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Description

4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid is a complex organic compound that features a piperidine ring, a fluorinated benzoic acid moiety, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylcarbamoyl Group: This step often involves the reaction of the piperidine derivative with dimethylcarbamoyl chloride under basic conditions.

    Attachment of the Fluorobenzoic Acid Moiety: The final step involves coupling the piperidine derivative with 3-fluorobenzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and fluorobenzoic acid moiety are crucial for its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-chlorobenzoic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-19(2)16(24)20-7-5-10(6-8-20)14(21)18-13-4-3-11(15(22)23)9-12(13)17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDCOYMUTWFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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